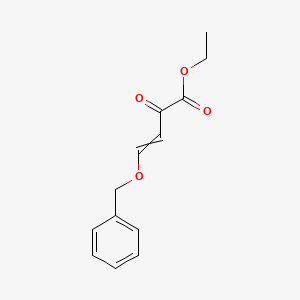![molecular formula C11H20N2O2S2 B14482033 3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid CAS No. 67358-30-9](/img/structure/B14482033.png)
3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid is an organic compound that features a piperidine ring substituted with a sulfanylcarbonylamino group and a carbothioic S-acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid can be achieved through a multi-step process involving the introduction of the sulfanylcarbonylamino group and the carbothioic S-acid group onto the piperidine ring. Common synthetic routes include:
Nucleophilic Substitution: Starting with a piperidine derivative, a nucleophilic substitution reaction can introduce the sulfanylcarbonylamino group.
Thioesterification: The carbothioic S-acid group can be introduced through a thioesterification reaction, where a thiol reacts with an acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid involves its interaction with specific molecular targets. The sulfanylcarbonylamino group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The carbothioic S-acid group can participate in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{4-[(Carbamoyl)amino]butyl}piperidine-1-carbothioic S-acid: Similar structure but with a carbamoyl group instead of a sulfanylcarbonyl group.
3-{4-[(Methylthio)amino]butyl}piperidine-1-carbothioic S-acid: Contains a methylthio group instead of a sulfanylcarbonyl group.
Uniqueness
3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid is unique due to the presence of both the sulfanylcarbonylamino group and the carbothioic S-acid group, which confer distinct chemical reactivity and potential biological activity.
Propriétés
Numéro CAS |
67358-30-9 |
|---|---|
Formule moléculaire |
C11H20N2O2S2 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
3-[4-(sulfanylcarbonylamino)butyl]piperidine-1-carbothioic S-acid |
InChI |
InChI=1S/C11H20N2O2S2/c14-10(16)12-6-2-1-4-9-5-3-7-13(8-9)11(15)17/h9H,1-8H2,(H,15,17)(H2,12,14,16) |
Clé InChI |
KDUACFAJTJZKOQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C(=O)S)CCCCNC(=O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


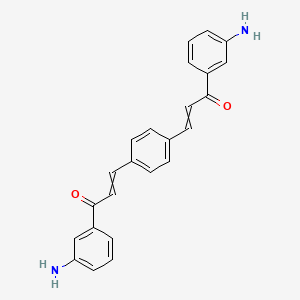

![Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate](/img/structure/B14481971.png)

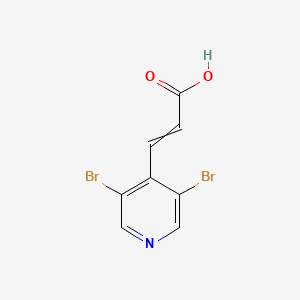
![5-Nitro-7H-benzo[C]fluorene](/img/structure/B14481978.png)
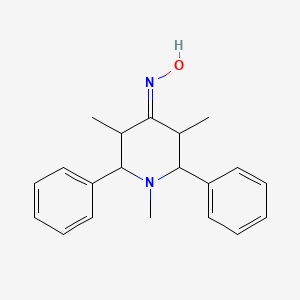
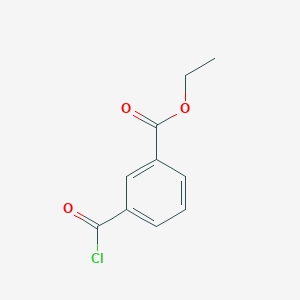
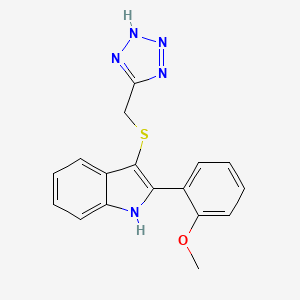

![N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline](/img/structure/B14482012.png)
